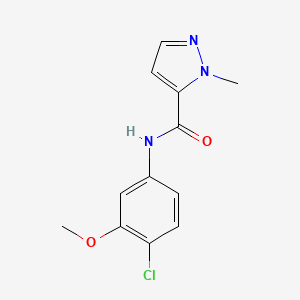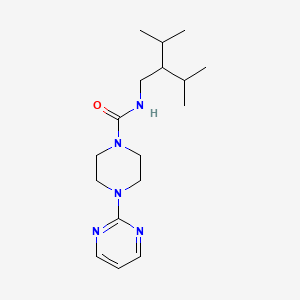
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxazole derivatives.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. It has also been suggested that it may act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the deposition of amyloid beta, a protein associated with Alzheimer's disease, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments include its high purity, good yield, and potential applications in various fields of scientific research. However, its limitations include its high cost, potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide. These include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. It also includes the development of new derivatives with improved properties and potential applications in various fields of scientific research. Additionally, it includes the exploration of its potential use in the development of new materials and sensors.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-3-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with phosphoryl chloride and then amidation with methylamine. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been studied for its potential use in the development of new materials and sensors.
Propriétés
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-5-11(18-15-7)12(16)14-8-3-4-9(13)10(6-8)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQGHDXBKSIPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)